molecular formula C19H21N7O3 B2872845 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1172935-70-4

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No. B2872845
CAS RN: 1172935-70-4
M. Wt: 395.423
InChI Key: XJTCGQCCIDLTBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out .


Molecular Structure Analysis

This involves examining the compound’s molecular structure, including the types and arrangement of bonds and the spatial orientation of the atoms .


Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and density) and chemical properties (such as reactivity and stability) .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized through various chemical processes. The preparation involves complex chemical reactions aiming to obtain compounds with specific properties. For instance, the use of coumarin derivatives has shown significant antioxidant activities, suggesting potential for the development of new antioxidants (Afnan E. Abd-Almonuim et al., 2020). Similarly, the synthesis of pyrimidine derivatives through reactions involving urea and related compounds indicates a pathway to new materials with varied biological activities (S. George et al., 2010).

Antioxidant Activity

Research has demonstrated the potential of synthesized derivatives for high antioxidant activities. For example, compounds synthesized through specific reactions have shown to exhibit high scavenging activity, comparable to standard antioxidants. This indicates their potential use in combating oxidative stress-related diseases (Afnan E. Abd-Almonuim et al., 2020).

Catalytic Applications

Compounds synthesized using "1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea" as a precursor or derivative have found applications in catalysis. For example, catalytic oxidative carbonylation has been explored to create ureas, oxamides, and other valuable molecules from simple building blocks, showcasing the compound's utility in synthesizing high-value chemicals (R. Mancuso et al., 2015).

Antimicrobial and Anticancer Activities

Novel derivatives containing the urea and thiourea groups have been synthesized to evaluate their potential as antimicrobial and anticancer agents. The studies suggest these compounds exhibit promising activities, highlighting their relevance in developing new therapeutic agents (E. El-Sawy et al., 2013).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve detailing how the compound interacts with biological systems to produce its effects .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3/c1-12-23-17(10-18(24-12)26-8-7-20-13(26)2)21-5-6-22-19(27)25-14-3-4-15-16(9-14)29-11-28-15/h3-4,7-10H,5-6,11H2,1-2H3,(H,21,23,24)(H2,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTCGQCCIDLTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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